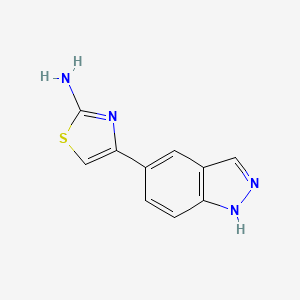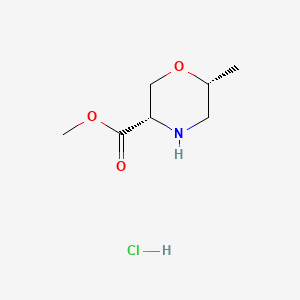
methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride typically involves the hydrogenation of chiral amino acid methyl esters. One common method is the heterogeneous catalytic hydrogenation using a Cu/ZnO/Al2O3 catalyst. This process retains the configuration of the chiral center and is performed under specific conditions such as 5 MPa of H2 pressure and 80°C for 10 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The catalysts used in these processes are designed to ensure high yield and purity of the product. The reaction conditions are optimized to maintain the stereochemistry and achieve efficient conversion rates.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. In the case of its use in antiviral drugs, the compound interacts with viral enzymes, inhibiting their activity and preventing viral replication. The stereochemistry of the compound is crucial for its efficacy, as it determines the binding affinity and specificity to the target enzymes .
Comparación Con Compuestos Similares
Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride can be compared with other similar compounds such as:
Methyl (3S,6R)-6-methylpiperidine-3-carboxylate: This compound has a similar structure but differs in the ring system, which affects its chemical properties and applications.
(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate: This compound has different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H14ClNO3 |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-3-8-6(4-11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
Clave InChI |
OUELYIZKDVOWCU-IBTYICNHSA-N |
SMILES isomérico |
C[C@@H]1CN[C@@H](CO1)C(=O)OC.Cl |
SMILES canónico |
CC1CNC(CO1)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)
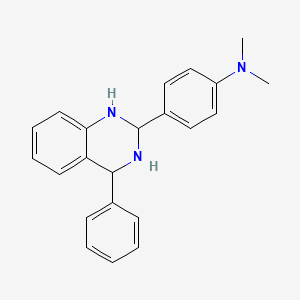
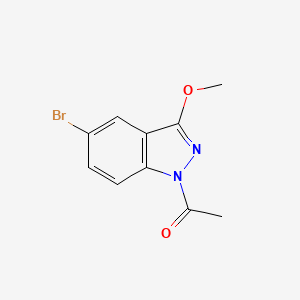
![Methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13891117.png)
![3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B13891125.png)
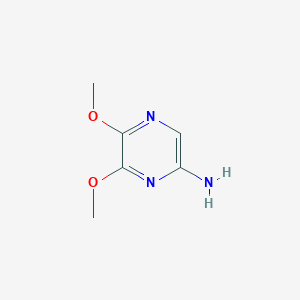

![N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride](/img/structure/B13891132.png)
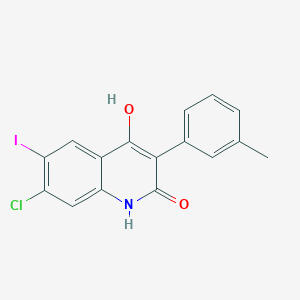
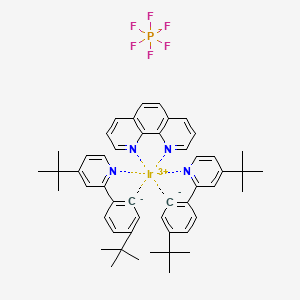
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine](/img/structure/B13891145.png)
![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)

